

A Technical Guide to the Certificate of Analysis for Hydroxy Atrazine-d5

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Compound of Interest

Compound Name: Hydroxy Atrazine-d5

Cat. No.: B1436819

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically found in a Certificate of Analysis (CoA) for **Hydroxy Atrazine-d5**, a deuterated internal standard crucial for quantitative analysis in various scientific disciplines.^[1] A CoA is a critical document that attests to a product's quality and conformity to established specifications.^{[2][3]} This guide will delve into the key data points, experimental methodologies, and visual representations of the associated processes and molecular structure to aid researchers in effectively utilizing this analytical standard.

Quantitative Data Summary

The quantitative data from a Certificate of Analysis for **Hydroxy Atrazine-d5** provides essential information regarding its identity, purity, and concentration. Below is a summary of typical data points compiled from various suppliers.

Parameter	Typical Value	Description
CAS Number	1276197-25-1	The unique Chemical Abstracts Service registry number for Hydroxy Atrazine-d5. [4] [5]
Unlabeled CAS Number	2163-68-0	The CAS number for the non-deuterated Hydroxy Atrazine.
Molecular Formula	C ₈ H ₁₀ D ₅ N ₅ O	The chemical formula indicating the number of atoms of each element, with 'D' representing deuterium.
Molecular Weight	202.27 g/mol	The mass of one mole of the substance.
Purity	>95% (typically by HPLC)	The percentage of the desired compound in the material.
Isotopic Enrichment	Varies by lot	The percentage of molecules that are deuterated to the specified degree.
Concentration (if sold as a solution)	100 µg/mL in Methanol	The amount of Hydroxy Atrazine-d5 dissolved in a specific volume of solvent.
Storage Temperature	-20°C to Room Temperature	The recommended temperature range to ensure the stability of the compound.

Experimental Protocols

The values presented in a Certificate of Analysis are determined through rigorous experimental protocols. The following are detailed methodologies for key analyses.

2.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the **Hydroxy Atrazine-d5** standard by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
- Method:
 - Column: A C18 reversed-phase column is commonly employed.
 - Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve peak shape) is used.
 - Flow Rate: A typical flow rate is around 1.0 mL/min.
 - Injection Volume: A small volume (e.g., 10 µL) of a known concentration of the standard is injected.
 - Detection: The UV detector is set to a wavelength where Hydroxy Atrazine absorbs strongly (e.g., 220 nm).
 - Quantification: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2.2. Isotopic Enrichment by Mass Spectrometry (MS)

- Objective: To confirm the mass of the deuterated compound and determine the degree of isotopic labeling.
- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS), is used.
- Method:
 - Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) for LC-MS.
 - Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured.

- Analysis: The spectrum is analyzed to determine the distribution of isotopic masses. The relative abundance of the ion corresponding to **Hydroxy Atrazine-d5** (with five deuterium atoms) compared to ions with fewer deuterium atoms indicates the isotopic enrichment.

2.3. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

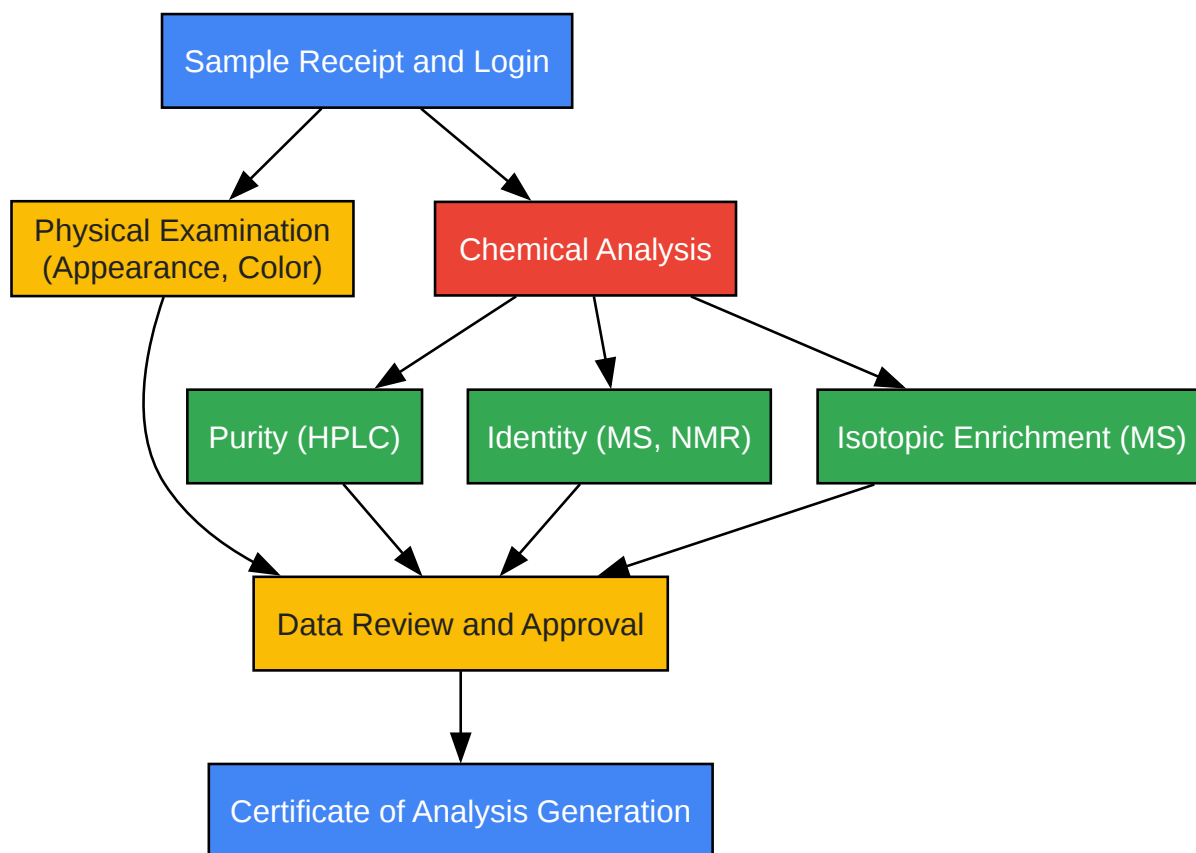
- Objective: To confirm the chemical structure of **Hydroxy Atrazine-d5**.
- Instrumentation: A high-field NMR spectrometer.
- Method:
 - Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
 - ¹H NMR: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the deuteration at these positions.
 - ¹³C NMR: A carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

Visualizations

3.1. Chemical Structure of **Hydroxy Atrazine-d5**

Caption: Chemical structure of **Hydroxy Atrazine-d5**.

3.2. Certificate of Analysis Workflow



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Caption: Workflow for generating a Certificate of Analysis.

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